molecular formula C6H9N3O B3096674 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone CAS No. 1287670-54-5

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No.: B3096674
CAS No.: 1287670-54-5
M. Wt: 139.16 g/mol
InChI Key: NOIXKRYLSHZDJM-UHFFFAOYSA-N
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Description

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone (CAS: 1287670-54-5) is a pyrazole derivative characterized by a methyl group at the 1-position and an amino group at the 4-position of the pyrazole ring, with an acetyl (ethanone) substituent at the 3-position. This compound is a key intermediate in pharmaceutical synthesis, particularly in the development of heterocyclic drugs targeting enzymes or receptors.

Properties

IUPAC Name

1-(4-amino-1-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4(10)6-5(7)3-9(2)8-6/h3H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIXKRYLSHZDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of pyrazole with methyl isocyanate under controlled conditions . Another method includes the reaction of pyrazolone with methylamine . These reactions typically require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone serves as a critical intermediate in the synthesis of various chemical compounds. It is particularly useful in:

  • Synthesis of Heterocyclic Compounds: The compound can be utilized to create more complex structures through reactions such as oxidation, reduction, and substitution. For instance, it can undergo oxidation with potassium permanganate to form corresponding oxides or be reduced using sodium borohydride to yield different derivatives.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateOxides
ReductionSodium borohydrideReduced forms
SubstitutionHalogenating agentsSubstituted derivatives

Biology

The compound has shown potential in biological applications, particularly in drug development:

  • Enzyme Inhibition: this compound can act as an enzyme inhibitor by binding to active sites, which is crucial in the development of pharmaceuticals targeting various diseases.
  • Receptor Interaction: It may also modulate receptor signaling pathways, contributing to its potential anti-inflammatory and anticancer activities. Studies have indicated that derivatives of this compound exhibit significant biological activity against specific cancer cell lines .

Industry

In industrial applications, this compound is employed as an intermediate in the production of:

  • Dyes and Agrochemicals: Its unique structure allows it to be used in synthesizing dyes and agrochemicals, enhancing color properties and efficacy.
  • Chemical Manufacturing: The compound's versatility makes it suitable for large-scale chemical manufacturing processes, often utilizing continuous flow reactors for efficiency .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in cancer metabolism. The findings indicated that the compound effectively reduced enzyme activity by binding competitively at the active site, demonstrating its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several novel derivatives from this compound through various chemical reactions. These derivatives were tested for biological activity against multiple cancer cell lines, revealing promising anticancer properties that warrant further investigation.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Based Ethanone Derivatives

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Formula CAS Number
1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone 1-CH₃, 4-NH₂, 3-COCH₃ Amino, acetyl C₆H₉N₃O 1287670-54-5
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone 1-Ph, 3-CH₃, 4-COCH₃ Phenyl, acetyl C₁₂H₁₂N₂O 105223-85-6
1-[5-(4-Methoxyphenyl)-oxadiazol-3-yl]ethanone Oxadiazole-linked, 4-OCH₃ Methoxy, oxadiazole C₁₅H₁₆N₄O₃ Not provided
1-(4-(4-Acetylbenzoyl)-1-phenyl-1H-pyrazol-3-yl)ethanone 1-Ph, 4-(benzoyl-COCH₃) Benzoyl, acetyl C₁₉H₁₅N₂O₃ 825633-21-4

Key Observations :

  • Electronic Properties : Acetyl groups in all compounds contribute to electron-withdrawing effects, but conjugation with oxadiazole (e.g., ) or benzoyl (e.g., ) alters π-electron delocalization.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

Compound IR (cm⁻¹) ^1H-NMR (δ ppm) MS (m/z)
Target Compound Not reported Not reported Not reported
Compound 7b 3320 (NH₂), 1720 (C=O) 2.22 (s, CH₃), 4.92 (s, NH₂) 538 (M⁺, 100%)
1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Not reported 2.62 (s, CH₃), 7.3–7.8 (m, ArH) 200 (Exact Mass)
Oxadiazole Derivative 4d 1705 (C=O), 1604 (C=N) 2.62 (s, CH₃), 3.9 (s, OCH₃) 300 (MW)

Analysis :

  • The amino group in the target compound likely exhibits IR absorption near 3300–3275 cm⁻¹ (NH₂ stretching), similar to Compound 7b .
  • Methyl groups in acetyl or pyrazole substituents typically resonate at δ 2.2–2.6 ppm in ^1H-NMR .

Biological Activity

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.

The compound features a pyrazole ring with an amino and a methyl group, making it a versatile building block in organic synthesis. It can be synthesized through several methods, including the reaction of pyrazole with methyl isocyanate under controlled conditions .

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It acts as an enzyme inhibitor by binding to the active sites of various enzymes, thus blocking their activity. This mechanism is crucial for its anti-inflammatory and anticancer properties .
  • Receptor Modulation : The compound can interact with specific receptors, modulating their signaling pathways, which may contribute to its therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line Effect
Lung CancerA549Significant growth inhibition
Breast CancerMDA-MB-231Antiproliferative activity
Liver CancerHepG2Moderate cytotoxicity
Colorectal CancerHCT116Inhibition of cell proliferation

Studies indicate that compounds containing the pyrazole structure can exhibit antiproliferation activity both in vitro and in vivo, suggesting their potential as anticancer agents .

Anti-inflammatory Activity

The compound has also demonstrated significant anti-inflammatory effects. For instance, it has been evaluated against COX enzymes and shown to possess selective COX-2 inhibition capabilities. The IC50 values for some derivatives were comparable to standard anti-inflammatory drugs such as diclofenac sodium .

Comparative Analysis with Similar Compounds

When compared to other aminopyrazole derivatives, this compound stands out due to its unique substitution pattern, which enhances its reactivity and biological profile. Here’s a comparison table:

Compound Biological Activity
This compoundAnticancer, anti-inflammatory
1-Methyl-1H-pyrazoleAnticancer
3-AminopyrazoleAntibacterial, anti-inflammatory
4-AminopyrazoleAnticancer

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

  • Antitumor Study : A study demonstrated that derivatives of this compound exhibited significant antitumor activity against multiple cancer types, with specific focus on breast and liver cancer cells .
  • Inflammation Model : In vivo studies showed that the compound reduced edema in animal models, indicating its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone, and how do reaction parameters influence yield?

The synthesis typically involves cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, refluxing ketones with hydrazine hydrate in acetic acid under controlled stoichiometry (1:1 molar ratio) yields pyrazoline derivatives . Key parameters include solvent choice (e.g., glacial acetic acid for protonation), temperature (reflux conditions), and purification methods (recrystallization from ethanol/chloroform mixtures). Side reactions, such as over-alkylation, can reduce yields, necessitating precise stoichiometric control .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.5–8.0 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amino groups (N–H at ~3300–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation (H333 hazard) .
  • Waste must be segregated and disposed via certified biohazard agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data discrepancies for pyrazole derivatives be resolved?

Discrepancies in unit cell parameters or bond lengths may arise from twinning or disordered solvent molecules. Use SHELX -based refinement (e.g., SHELXL) for high-resolution data, and validate against similar structures (e.g., R factor < 0.05 for reliable models) . For ambiguous electron density, iterative refinement with alternative conformations or restraints on geometric parameters (e.g., AFIX commands) is advised .

Q. How to design experiments evaluating biological activity against microbial pathogens?

  • Agar Diffusion Assays : Test inhibition zones against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Minimum Inhibitory Concentration (MIC) : Use microdilution methods (concentration range: 1–100 µg/mL) in nutrient broth .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy, chloro) on the pyrazole ring and compare bioactivity trends .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., carbonyl carbon) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites by nucleophiles (e.g., amines, thiols) .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. How do amino and methyl substituents influence physicochemical stability?

  • Amino Group : Enhances solubility via hydrogen bonding but may reduce thermal stability due to decomposition at >200°C .
  • Methyl Group : Increases lipophilicity (logP ~1.5–2.0) and steric hindrance, affecting reaction kinetics in substitution reactions . Stability under acidic conditions can be tested via accelerated degradation studies (pH 1–3, 40°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.